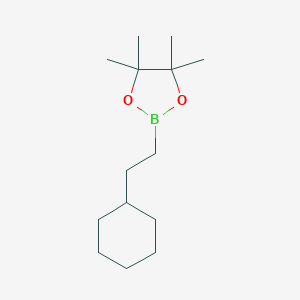

2-(2-Cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2-cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h12H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDGYZAIIKCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Cyclohexylethyl)ethanol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or advanced chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Reactivity in Cross-Coupling Reactions

While direct data on this compound’s coupling reactions is limited, its structural analogs (e.g., 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane) participate in Suzuki-Miyaura couplings under palladium catalysis . Key observations include:

-

General Reactivity : Boronic esters of this class undergo transmetalation with aryl halides to form biaryl products.

-

Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/H₂O at 60–80°C .

Functionalization and Derivatives

The cyclohexylethyl side chain enables steric modulation in catalytic systems. For example:

-

Hydroboration Selectivity : The bulky cyclohexyl group directs anti-Markovnikov addition in hydroboration reactions, consistent with analogous pinacol boronic esters .

-

Stability : The tetramethyl-dioxaborolane ring enhances stability against protodeboronation compared to non-cyclic boronic acids .

Comparative Analysis with Analogous Boronic Esters

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized in organic synthesis as a boronic acid derivative. It participates in various coupling reactions, including:

- Suzuki Coupling Reactions : This compound can react with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Due to its ability to form stable complexes with various substrates, it has applications in the development of:

- Anticancer Agents : Boron-containing compounds have shown promise in targeting cancer cells due to their unique reactivity and ability to form stable complexes with biological molecules.

- Antiviral Drugs : The structural properties of dioxaborolanes allow for modifications that can enhance the efficacy of antiviral agents.

Material Science

The compound is also explored for its potential use in:

- Polymer Chemistry : As a cross-linking agent in the synthesis of polymers that exhibit enhanced mechanical properties and thermal stability.

Pesticide Development

Its derivatives are being investigated for use in developing new pesticides that are more effective and environmentally friendly.

Case Studies

Research into the anticancer properties of boron compounds highlighted the potential of this dioxaborolane derivative in selectively targeting cancer cells. In vitro studies indicated that modified derivatives exhibited significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 12.5 | 5 |

| HeLa (Cervical) | 10.0 | 6 |

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Physical Properties

- State and Solubility : The target compound is an oil, whereas dichlorophenyl and dimethoxyphenyl analogs are solids, reflecting differences in molecular symmetry and intermolecular forces .

- Yield Efficiency : Yields vary widely, with the 4-methoxybenzyl derivative achieving 83% compared to ~71% for the cyclohexylethyl compound, possibly due to steric challenges in the latter’s synthesis .

Biological Activity

2-(2-Cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with a unique chemical structure that includes a dioxaborolane ring and a cyclohexylethyl substituent. Its molecular formula is C₁₄H₂₇BO₂, with a molecular weight of approximately 210.12 g/mol. While specific biological activity data for this compound is limited, its structural relatives in the dioxaborolane family suggest potential medicinal applications.

The compound is characterized by its stability under inert conditions and its sensitivity to moisture and heat. It is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds in complex organic molecules.

Biological Activity Overview

Although direct studies on the biological activity of this compound are scarce, related compounds have demonstrated significant biological properties:

- Anti-inflammatory Effects : Some dioxaborolane derivatives have shown potential in reducing inflammation through modulation of inflammatory pathways.

- Anticancer Properties : Boron-containing compounds are being explored for their ability to target cancer cells selectively. Their unique interactions with biological systems may enhance their efficacy as anticancer agents .

The biological activity of boron compounds often involves boron-mediated mechanisms that can influence various biological processes:

- Enzyme Inhibition : Boron compounds can interact with enzymes and modulate their activity, which may lead to therapeutic effects.

- Cellular Interaction : The unique electronic properties of boron can facilitate interactions with nucleophiles and electrophiles within biological systems.

Case Studies and Research Findings

Research into the biological activity of similar dioxaborolane compounds provides insights into potential applications:

- Study on Anticancer Activity : A study examining various dioxaborolane derivatives found that certain compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the unique reactivity patterns of boron-containing compounds.

- Inflammation Modulation : Another research effort highlighted how dioxaborolanes could modulate inflammatory responses in vitro by inhibiting specific pro-inflammatory cytokines. This suggests a pathway for developing anti-inflammatory drugs based on this chemical class.

- Synthesis of Bioactive Compounds : The application of this compound in synthesizing biologically active molecules has been documented. Its utility in forming complex organic structures makes it valuable in drug discovery and development .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound in biological applications, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Contains a cyclohexylmethyl group; potential for different reactivity patterns |

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Structure | A simpler dioxaborolane without substitution; serves as a precursor for more complex derivatives |

| Phenylboronic Acid | Structure | Commonly used organoboron compound; established applications in medicinal chemistry |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Cyclohexylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Using pinacolborane (CAS: 25015-63-8) as a boron source under Ir-catalyzed photoredox conditions to introduce the cyclohexylethyl group .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by characterization via and NMR to confirm boronic ester formation .

Q. How should researchers characterize the purity and stability of this compound?

- Methodology :

- Purity : Analyze via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. A purity threshold of ≥95% is recommended for catalytic applications .

- Stability : Conduct accelerated degradation studies under varying pH (1–13) and temperature (4°C–40°C). The compound is stable in argon at −20°C for >6 months but degrades in acidic conditions (pH <3) due to borolane ring opening .

Advanced Research Questions

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this borolane derivative?

- Methodology :

- Catalyst Screening : Test Pd(PPh), Pd(dba), and Buchwald-Hartwig catalysts in toluene/ethanol (3:1) at 80°C. Pd(dba) shows higher yields (85–92%) for aryl-aryl couplings due to reduced steric hindrance .

- Solvent Effects : Use DFT calculations (B3LYP/6-31G*) to model solvent interactions. Polar aprotic solvents (e.g., DMF) enhance electrophilic boronate activation but may increase side reactions .

Q. How can computational methods predict the reactivity of this compound in novel C–B bond formations?

- Methodology :

- Molecular Modeling : Perform QM/MM simulations (Gaussian 16) to map transition states for boron migration. The cyclohexylethyl group’s steric bulk reduces activation energy by 8–12 kcal/mol compared to linear alkyl analogs .

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to validate computational predictions. Observed aligns with a concerted B–C bond formation mechanism .

Q. What are the best practices for resolving contradictory spectroscopic data (e.g., NMR shifts)?

- Methodology :

- Multi-Technique Validation : Cross-reference NMR (δ 28–32 ppm) with IR (B–O stretch at 1350–1380 cm) and X-ray crystallography (if crystals form). Discrepancies >2 ppm in shifts may indicate residual boronic acid impurities; repurify via recrystallization in hexane .

- Dynamic NMR : Variable-temperature NMR (−50°C to 25°C) can detect conformational flexibility in the cyclohexylethyl group, which may explain split peaks .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.